molecular formula C10H11FO3 B6296780 2-Ethoxy-3-fluoro-4-methylbenzoic acid CAS No. 2383889-03-8

2-Ethoxy-3-fluoro-4-methylbenzoic acid

Cat. No.: B6296780
CAS No.: 2383889-03-8
M. Wt: 198.19 g/mol
InChI Key: TVRVGFGTVPOYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring ethoxy, fluoro, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 3-fluoro-4-methylbenzoic acid using ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nitration: Nitro derivatives of the aromatic ring.

    Reduction: 2-Ethoxy-3-fluoro-4-methylbenzyl alcohol.

    Oxidation: this compound derivatives.

Scientific Research Applications

2-Ethoxy-3-fluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of electron-withdrawing and electron-donating groups on the aromatic ring influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methylbenzoic acid
  • 2-Ethoxy-4-fluoro-3-methylbenzoic acid

Uniqueness

2-Ethoxy-3-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties

Properties

IUPAC Name

2-ethoxy-3-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVGFGTVPOYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.